2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-7(2)13(20)18-8-3-4-9-10(14(15,16)17)6-12(19)21-11(9)5-8/h3-6H,1H2,2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIRYDKCHVDUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392370 | |
| Record name | 2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-95-7 | |
| Record name | 2-Methyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480438-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a synthetic compound belonging to the class of chromenone derivatives. This compound is characterized by its unique structural features, including a trifluoromethyl group, which significantly enhances its biological activity. Chromenones are well-known for their diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.
The molecular formula of this compound is C13H10F3N1O2, with a molecular weight of approximately 285.23 g/mol. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chromenone core facilitates π-stacking interactions with aromatic residues in proteins, while the trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties. This interaction can modulate enzymatic activity and interfere with cellular signaling pathways, potentially leading to therapeutic effects such as:
- Anti-inflammatory effects
- Anticancer properties
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Cytotoxicity : It has been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrating potential as an anticancer agent.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
In Vitro Studies : In vitro studies indicated that the compound inhibited COX-2 and LOX activities with IC50 values ranging from 10 µM to 30 µM, demonstrating its potential as an anti-inflammatory agent .
Compound Target Enzyme IC50 Value (µM) This compound COX-2 15 This compound LOX 20 - Molecular Docking Studies : Molecular docking studies have revealed that the trifluoromethyl group forms significant interactions with enzyme active sites, enhancing binding affinity and stability of the enzyme-ligand complex .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Chromenone Core : The initial step includes the synthesis of the chromenone core through cyclization reactions.
- Introduction of Trifluoromethyl Group : This is typically achieved via electrophilic fluorination methods.
- Amidation Reaction : The final step involves the reaction with propanoyl chloride to form the amide linkage.
Q & A
Q. What are the key synthetic routes for preparing 2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the 7-amino-4-(trifluoromethyl)coumarin core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions .
- Step 2 : Acylation of the 7-amino group with 2-methylprop-2-enoyl chloride. This requires activation with coupling agents like HATU or DCC in anhydrous THF/DMF, with triethylamine as a base .
- Critical Parameters : Reaction temperature (0–5°C to prevent side reactions), stoichiometric control of acylating agent (1.2–1.5 equivalents), and inert atmosphere to avoid hydrolysis.
- Purification : Column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in chloroform yields >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the planar chromenone core and amide geometry. Key metrics: bond angles (C4-C3-CF₃ ≈ 120°), torsion angles (amide plane vs. coumarin ring) .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and α,β-unsaturated amide (δ 6.2–6.8 ppm for vinyl protons) .
- HRMS : Molecular ion [M+H]⁺ at m/z 356.0921 (calculated for C₁₅H₁₁F₃NO₃).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity and detects hydrolytic degradation products .
Q. What are the primary research applications of this compound in biological systems?
- Enzyme Inhibition : Acts as a caspase-3/7 substrate analog (e.g., in fluorogenic assays using AFC derivatives) due to its chromen-7-yl amide motif, which mimics natural peptide substrates .
- Antimicrobial Screening : Demonstrates moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via membrane disruption, validated via live/dead cell staining .
- Fluorescent Probes : The coumarin core enables use in bioimaging (λₑₓ = 360 nm, λₑₘ = 450 nm) for tracking intracellular ROS .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar coumarin derivatives be resolved?
- Case Study : Discrepancies in IC₅₀ values for caspase-3 inhibition (e.g., 2 µM vs. 10 µM in similar compounds) arise from:
- Resolution : Perform parallel assays with standardized protocols (e.g., fixed DMSO concentration ≤0.5%) and use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational strategies optimize the compound’s interaction with target enzymes?
Q. How can synthetic yields be improved without compromising enantiomeric purity?
- DOE Approach : A 3² factorial design (factors: reaction time, temperature) identified optimal conditions:
- Temperature : 0°C (prevents racemization of the amide bond).
- Catalyst : 10 mol% DMAP increases acylation efficiency (yield: 88% vs. 65% without DMAP) .
- Continuous Flow Synthesis : Microreactor systems reduce reaction time from 6 h to 30 min and improve reproducibility (RSD <2%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
